molecular formula C21H19FN2O6 B2963757 Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate CAS No. 385385-43-3

Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

Cat. No. B2963757
CAS RN: 385385-43-3
M. Wt: 414.389
InChI Key: QHRKISKGOPYSDB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzofuran, ester, and hydrazine group. It also contains a fluorobenzoyl group . These functional groups suggest that this compound could have interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran ring system would provide a rigid, planar structure, while the ester and hydrazine groups would introduce additional complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by its functional groups. The ester could undergo hydrolysis or transesterification reactions. The hydrazine group could participate in a variety of reactions, including condensation reactions .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring system. It’s likely to be soluble in organic solvents but not very soluble in water .

Scientific Research Applications

Synthesis and Biological Activities : Various synthetic approaches have been developed to produce compounds with potential biological activities. For instance, the synthesis of pyrazole- and isoxazole-based heterocycles demonstrates the manipulation of similar functional groups, leading to compounds with anti-HSV-1 and cytotoxic activities (Dawood et al., 2011). These methodologies could be applied to the synthesis of the specified compound, exploring its potential in antiviral research.

Photolysis and Thiazole Derivatives : The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate and the synthesis of thiazole-5-carboxylates provide insight into the chemical reactivity of similar esters under light exposure (Fong et al., 2004). These reactions might offer pathways for modifying the ethyl benzofuran carboxylate structure to enhance its pharmacological properties.

Nonlinear Optical Properties : Research on the nonlinear optical properties of hydrazone derivatives, including ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate, reveals their potential for photonic applications due to their significant third-order nonlinearity (Nair et al., 2022). This suggests that the ethyl benzofuran carboxylate, with its complex structure, could be explored for similar applications.

Chemiluminescence Mechanisms : Studies on the chemiluminescence of related compounds, such as ethyl (5-fluoro-2-oxo-2,3-dihydrobenzofuran-3-yl) carbamate, provide insights into their reactivity and potential use in analytical chemistry (Ciscato et al., 2014). The elucidation of intermediate 1,2-dioxetanones in these reactions could guide the development of novel chemiluminescent probes or materials based on the specified ethyl benzofuran carboxylate.

Crystal Structure Analysis : The determination of crystal structures, as demonstrated by the analysis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, is crucial for understanding the molecular geometry and potential interactions of complex organic molecules (Kumar et al., 2018). Such studies could be applied to ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate to predict its behavior in biological systems or material matrices.

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact. In case of exposure, seek medical attention immediately .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being studied as a potential drug, then future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

ethyl 5-[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O6/c1-3-28-21(27)19-12(2)30-17-9-8-15(10-16(17)19)29-11-18(25)23-24-20(26)13-4-6-14(22)7-5-13/h4-10H,3,11H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRKISKGOPYSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NNC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-(2-(4-fluorobenzoyl)hydrazinyl)-2-oxoethoxy)-2-methylbenzofuran-3-carboxylate

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